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The management of negative symptoms in schizophrenia remains a significant therapeutic
challenge. While existing antipsychotics have shown efficacy in mitigating positive symptoms,
their impact on negative symptoms is often limited. This guide provides a comparative analysis
of the novel investigational drug, Brilaroxazine, against standard care treatments, focusing on
their efficacy in addressing negative symptoms. This comparison is supported by available
clinical trial data and detailed experimental methodologies.

Quantitative Efficacy on Negative Symptoms

The following tables summarize the quantitative data from clinical trials evaluating the efficacy
of Brilaroxazine, Cariprazine, and Amisulpride on the negative symptoms of schizophrenia.

Table 1: Brilaroxazine Clinical Trial Data (RECOVER Study)
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) Brilaroxazine (50 .
Efficacy Measure Placebo Study Duration

mg)

PANSS Negative
Subscale

Mean Change from -2.0 (p=0.003 vs.

Baseline placebo)[1]

- 4 Weeks

PANSS Marder

Negative Factor

Mean Change from -2.1 (p=0.002 vs.

Baseline placebo)[1]

- 4 Weeks

Long-term Efficacy
(Open-Label

Extension)

PANSS Negative
Symptom Change )

) Up to -10.5 points[1] N/A 52 Weeks
from Baseline

(Rollover patients)

PANSS Negative
Symptom Change -4.5 points (p <.0001)
from Baseline (All [2]

patients)

N/A 52 Weeks

Note: Specific baseline PANSS Negative Subscale scores for the RECOVER trial were not
publicly available in the reviewed documents.

Table 2: Cariprazine Clinical Trial Data

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://revivapharma.com/wp-content/uploads/2025/11/20251101-RS-CNS-Summit-Poster-Final.pdf
https://revivapharma.com/wp-content/uploads/2025/11/20251101-RS-CNS-Summit-Poster-Final.pdf
https://revivapharma.com/wp-content/uploads/2025/11/20251101-RS-CNS-Summit-Poster-Final.pdf
https://www.hcplive.com/view/brilaroxazine-shows-long-term-efficacy-in-schizophrenia-in-phase-3-recover
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Efficacy Measure

Comparator

Cariprazine

(Risperidone)

Study Duration

PANSS Factor Score
for Negative
Symptoms (PANSS-
FSNS)

Mean Change from

Statistically significant

improvement vs.

) ) ) - 26 Weeks
Baseline Risperidone (LSMD
-1.46, p = 0.0022)[3]
PANSS-FSNS in Early
Psychosis
Mean Baseline Score 26.3 N/A 6 Months
Mean Change from -15.7 (from 26.3 to
) N/A 6 Months
Baseline 10.6)
Post-hoc analysis of
pooled data (acute
schizophrenia)
Significant
PANSS-FSNS improvement for
Change from Baseline  Cariprazine (1.5-3 - 6 Weeks

vs. Placebo

mg/d, P =.0179; 4.5-6
mg/d, P =.0002)

Table 3: Amisulpride Clinical Trial Data
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Efficacy Measure

Amisulpride

Placebo

Study Duration

Scale for the
Assessment of
Negative Symptoms
(SANS)

Mean Baseline Total
Score (Range across

studies)

74 to 98

6 weeks to 6 months

Mean Change from

Baseline (Range

-24 to -40 points

Statistically significant

difference in favor of

6 weeks to 6 months

across studies) Amisulpride
SANS Total Score
(Open-label study)
Mean Baseline Score 83.89 (+12.67) N/A 60 Days
Mean Change from -62.89 (from 83.89 to
N/A 60 Days

Baseline

21.00)

Analysis of 3 Clinical

Trials

Patient Population

Patients with
predominant negative

symptoms (n=485)

Up to 60 days

Responder Groups
Identified

Rapid-responders
(10.9%), Gradual-
moderate responders
(27.8%), Non-
responders (61.2%)

Up to 60 days

Experimental Protocols

A comprehensive understanding of the clinical trial methodologies is crucial for interpreting the
efficacy data.
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Brilaroxazine: RECOVER Trial Protocol

o Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter Phase 3
trial (RECOVER) followed by a 52-week open-label extension.

Participant Population: 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia
experiencing an acute exacerbation.

Inclusion Criteria:
o PANSS Total Score between 80 and 120 at baseline.
o Clinical Global Impression-Severity (CGI-S) score of >4.

Exclusion Criteria: Standard exclusions for antipsychotic trials, including specific medical
conditions and concomitant medications.

Intervention: Brilaroxazine administered orally at fixed doses of 15 mg or 50 mg once dalily,
or placebo.

Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 4.
Secondary Efficacy Endpoints for Negative Symptoms:

o Change from baseline in PANSS Negative Subscale score.

o Change from baseline in PANSS Marder Negative Factor score.

Assessment Methodology: The PANSS is a semi-structured interview administered by
trained raters. The reference period for most items is the past week. Rater training and
calibration are essential to ensure reliability.

Standard Care: General Clinical Trial Protocols for
Negative Symptoms

o Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator
trials. Study durations can range from 6 weeks to 6 months or longer to assess persistent
effects.
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» Participant Population: Patients with a diagnosis of schizophrenia with predominant and
persistent negative symptoms.

¢ Inclusion Criteria:

o Often require a minimum score on a negative symptom scale (e.g., PANSS-FSNS > 24)
and a maximum score on a positive symptom scale (e.g., PANSS-FSPS < 19) to ensure
negative symptoms are the primary domain of psychopathology.

o Symptom stability for a defined period (e.g., 6 months) prior to enroliment is a common
requirement.

¢ Exclusion Criteria:

o Prominent positive symptoms, significant depressive symptoms, or extrapyramidal
symptoms that could confound the assessment of negative symptoms.

» Efficacy Endpoints:

o PANSS Factor Score for Negative Symptoms (PANSS-FSNS): A validated measure
derived from the PANSS.

o Scale for the Assessment of Negative Symptoms (SANS): A comprehensive rating scale
specifically designed to assess negative symptoms.

o Assessment Methodology: Similar to the Brilaroxazine trials, the PANSS and SANS are
administered by trained clinicians. Given the subjective nature of some negative symptoms,
ensuring inter-rater reliability through rigorous training and monitoring is critical.

Signaling Pathways and Experimental Workflows
Brilaroxazine's Proposed Mechanism of Action

Brilaroxazine is a serotonin-dopamine signaling modulator with a unique receptor binding
profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-
HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7
receptors. This multifaceted mechanism is thought to contribute to its broad-spectrum efficacy,
including its effects on negative symptoms.
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Brilaroxazine's multimodal action on dopamine and serotonin receptors.
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Typical Clinical Trial Workflow for Negative Symptom
Assessment

The following diagram illustrates a generalized workflow for a clinical trial investigating the
efficacy of a new drug on the negative symptoms of schizophrenia.

Patient Screening
(Inclusion/Exclusion Criteria)

'

Baseline Assessment
(PANSS, SANS, CGI-S)

l

Randomization

Treatment Group Control Group
(e.g., Brilaroxazine) (Placebo or Active Comparator)

'

Follow-up Assessments
(Weekly/Bi-weekly)

'

End-of-Study Assessment
(Primary & Secondary Endpoints)

'

Data Analysis
(Statistical Comparison)
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Generalized workflow for a negative symptom clinical trial.

In conclusion, Brilaroxazine demonstrates a statistically significant effect on negative
symptoms in patients with acute schizophrenia, with sustained improvement observed in a
long-term open-label extension. Direct comparison with standard care is challenging due to
variations in trial design, patient populations, and primary endpoints. However, the available
data suggest that Brilaroxazine holds promise as a treatment for the challenging domain of
negative symptoms in schizophrenia. Further head-to-head comparative trials will be essential
to definitively establish its position relative to existing therapies like Cariprazine and
Amisulpride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

